4-(1,1-Difluoroethyl)phenol
Overview
Description
4-(1,1-Difluoroethyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a 1,1-difluoroethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Difluoroethyl)phenol typically involves the introduction of the difluoroethyl group to a phenol derivative. One common method is the difluoromethylation of phenols using difluorocarbene reagents. For instance, under weakly acidic conditions, employing potassium bifluoride (KHF₂) as an activator, difluorocarbene can selectively insert into the aliphatic O–H bond of phenol derivatives . Alternatively, using potassium hydroxide (KOH) can lead to difluoromethylation at the phenol oxygen .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-Difluoroethyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones.
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive towards electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium nitrosodisulfonate (Fremy’s salt).
Electrophilic Aromatic Substitution: Halogens, nitrating agents, sulfonating agents, and alkylating agents in the presence of catalysts.
Reduction: Sodium borohydride (NaBH₄), stannous chloride (SnCl₂).
Major Products:
Oxidation: Quinones such as para-benzoquinone.
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Reduction: Hydroquinones.
Scientific Research Applications
4-(1,1-Difluoroethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,1-Difluoroethyl)phenol involves its interaction with various molecular targets and pathways. The presence of the difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity . In medicinal chemistry, fluorinated compounds are often designed to interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(1,1-Difluoroethyl)aniline
- 4-(1,1-Difluoroethyl)benzoic acid
- 4-(1,1-Difluoroethyl)benzaldehyde
Comparison: 4-(1,1-Difluoroethyl)phenol is unique due to the presence of the phenol group, which imparts distinct chemical reactivity and biological properties compared to its analogs. For instance, the hydroxyl group in phenol makes it more reactive towards electrophilic aromatic substitution reactions compared to aniline or benzoic acid derivatives . Additionally, the difluoroethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-(1,1-difluoroethyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTONQSRNPGXLHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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